利奈唑胺杂质 16

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

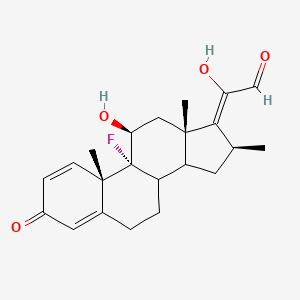

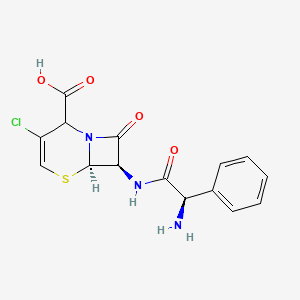

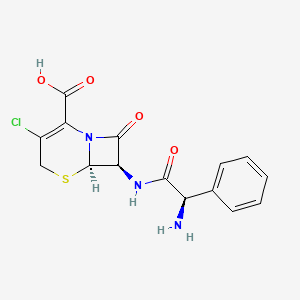

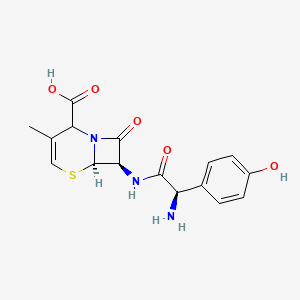

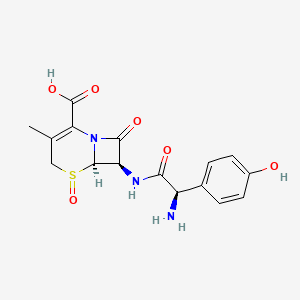

Linezolid Impurity 16, also known as Linezolid Diphthalimide, is an impurity in the synthesis of Linezolid . Linezolid is a synthetic antibiotic used for the treatment of infections caused by aerobic Gram-positive bacteria . The chemical name of Linezolid Impurity 16 is 2,2’- (3,3’- (3-Fluoro-4-morpholinophenylazanediyl)bis (2-hydroxypropane-3,1-diyl))diidoindoline-1,3-dione . Its molecular formula is C32H31FN4O7 and the molecular weight is 602.6 .

Molecular Structure Analysis

The molecular structure of Linezolid Impurity 16 is characterized by its molecular formula C32H31FN4O7 . More detailed structural analysis would require additional information such as spectroscopic data or crystallographic studies, which are not available in the retrieved data.

科学研究应用

Compatibility with Parenteral Nutrition

Linezolid Impurity 16: has been studied for its compatibility with parenteral nutrition mixtures. This is particularly relevant for patients in intensive care units who require total parenteral nutrition (TPN) and are also being treated for linezolid-sensitive infections. The addition of linezolid to TPN mixtures can reduce vascular access handling, thereby minimizing the risk of catheter-related infections .

Stability Studies

Stability studies of Linezolid Impurity 16 are crucial for ensuring the efficacy and safety of the drug in various storage conditions. Research has shown that linezolid is stable at 4–6 °C throughout the study duration and at 25 °C for up to 24 hours, which is the required time for administering TPN mixtures .

Antibacterial Activity

The antibacterial activity of Linezolid Impurity 16 has been explored against various pathogens. It has shown effectiveness in treating infections caused by drug-resistant bacteria, which is a significant risk for critically ill patients. The impurity’s role in enhancing the antibacterial properties of linezolid is a key area of research .

High-Performance Liquid Chromatography (HPLC) Analysis

The development of an HPLC-UV method for the quantitation of linezolid is an important application. This method aids in resistance studies using in vitro PK/PD models and helps guide dose optimization in clinical settings. The precise control of linezolid absorption and elimination simulated in these models is vital for understanding the drug’s pharmacodynamics .

In Vitro PK/PD Models

Linezolid Impurity 16: is used in in vitro PK/PD models to simulate the clinical intravenous dose of linezolid. This helps observe its antibacterial activity against clinically isolated MRSA strains. Such models are instrumental in developing new dosing regimens and understanding the drug’s behavior in the human body .

Nano-Formulation Development

Research into the development of nano-formulations containing Linezolid Impurity 16 has shown promising results. These formulations demonstrate marked antibacterial activity against pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The synergistic effect of the nano-formulation in comparison to free linezolid is a significant advancement in drug delivery systems .

安全和危害

未来方向

Linezolid and its impurities, including Linezolid Impurity 16, are useful in pharmaceutical research. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies . The future directions of research could include further exploration of the properties of Linezolid Impurity 16 and its potential applications in pharmaceutical research and development.

属性

CAS 编号 |

1798014-14-8 |

|---|---|

产品名称 |

Linezolid Impurity 16 |

分子式 |

C32H31FN4O7 |

分子量 |

602.61 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Linezolid Diphthalimide; 2,2’-(3,3’-(3-Fluoro-4-morpholinophenylazanediyl)bis(2-hydroxypropane-3,1-diyl))diidoindoline-1,3-dione |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。